parathyroid hormone (8-84)
Description
Properties
CAS No. |
119144-75-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Synonyms |
parathyroid hormone (8-84) |
Origin of Product |
United States |
Molecular and Structural Biology of Parathyroid Hormone 8 84
Peptide Structure and Conformational Dynamics of PTH(8-84)
The structure of PTH(8-84) is intrinsically linked to that of its parent molecule, PTH(1-84). Understanding its primary sequence and three-dimensional conformation is crucial to elucidating its biological function.
Parathyroid hormone is synthesized as a 115-amino acid precursor, pre-pro-PTH, which is subsequently cleaved to the 84-amino acid mature peptide, PTH(1-84). scielo.org.co PTH(8-84) is a naturally occurring fragment of this mature hormone. The primary amino acid sequence of human PTH(1-84) is as follows:
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNFVALGAPLAPRDAGSQRPRKKEDNVLVESHEKSLGEADKADVNVLTKAKSQ sigmaaldrich.com
Consequently, the primary sequence of PTH(8-84) consists of the amino acids from position 8 to 84 of the full-length hormone. The generation of PTH(8-84) and other N-terminally truncated fragments can occur through specific cleavage of the full-length hormone. nih.govnih.gov
Table 1: Primary Amino Acid Sequence of Human PTH(8-84)
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 8 | Methionine | M |
| 9 | Histidine | H |
| 10 | Asparagine | N |
| 11 | Leucine | L |
| 12 | Glycine | G |
| 13 | Lysine | K |
| 14 | Histidine | H |
| 15 | Leucine | L |
| 16 | Asparagine | N |
| 17 | Serine | S |
| 18 | Methionine | M |
| 19 | Glutamic Acid | E |
| 20 | Arginine | R |
| 21 | Valine | V |
| 22 | Glutamic Acid | E |
| 23 | Tryptophan | W |
| 24 | Leucine | L |
| 25 | Arginine | R |
| 26 | Lysine | K |
| 27 | Lysine | K |
| 28 | Leucine | L |
| 29 | Glutamine | Q |
| 30 | Aspartic Acid | D |
| 31 | Valine | V |
| 32 | Histidine | H |
| 33 | Asparagine | N |
| 34 | Phenylalanine | F |
| 35 | Valine | V |
| 36 | Alanine | A |
| 37 | Leucine | L |
| 38 | Glycine | G |
| 39 | Alanine | A |
| 40 | Proline | P |
| 41 | Leucine | L |
| 42 | Alanine | A |
| 43 | Proline | P |
| 44 | Arginine | R |
| 45 | Aspartic Acid | D |
| 46 | Alanine | A |
| 47 | Glycine | G |
| 48 | Serine | S |
| 49 | Glutamine | Q |
| 50 | Arginine | R |
| 51 | Proline | P |
| 52 | Arginine | R |
| 53 | Lysine | K |
| 54 | Lysine | K |
| 55 | Glutamic Acid | E |
| 56 | Aspartic Acid | D |
| 57 | Asparagine | N |
| 58 | Valine | V |
| 59 | Leucine | L |
| 60 | Valine | V |
| 61 | Glutamic Acid | E |
| 62 | Serine | S |
| 63 | Histidine | H |
| 64 | Glutamic Acid | E |
| 65 | Lysine | K |
| 66 | Serine | S |
| 67 | Leucine | L |
| 68 | Glycine | G |
| 69 | Glutamic Acid | E |
| 70 | Alanine | A |
| 71 | Aspartic Acid | D |
| 72 | Lysine | K |
| 73 | Alanine | A |
| 74 | Aspartic Acid | D |
| 75 | Valine | V |
| 76 | Asparagine | N |
| 77 | Valine | V |
| 78 | Leucine | L |
| 79 | Threonine | T |
| 80 | Lysine | K |
| 81 | Alanine | A |
| 82 | Lysine | K |
| 83 | Serine | S |
| 84 | Glutamine | Q |
The conformational dynamics of PTH fragments are critical for their interaction with receptors. Studies on various PTH fragments, including those encompassing the (8-84) region, have generally indicated a lack of extensive, stable secondary or tertiary structure in aqueous solutions. nih.gov The peptide likely exists in a flexible, random coil conformation under these conditions. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, PTH fragments can adopt more ordered structures, including α-helical segments. nih.gov This suggests that the interaction with the cell membrane or a receptor may induce a conformational change in PTH(8-84).
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and can significantly impact their structure and function. oup.com For PTH, oxidation and phosphorylation are two key PTMs.
Full-length PTH(1-84) contains two methionine residues at positions 8 and 18, both of which are present in the PTH(8-84) fragment. nih.govresearchgate.net These methionine residues are susceptible to oxidation, which can alter the peptide's conformation and biological activity. nih.govresearchgate.netnih.gov Oxidation of Met8 has been shown to cause substantial structural changes in the full-length hormone, leading to a decreased ability to activate the PTH1 receptor. nih.govresearchgate.net Conversely, oxidation of Met18 appears to have minor effects on the secondary structure. nih.govresearchgate.net The biological activity of oxidized PTH is reported to be in the order of: non-oxidized PTH > Met18(ox)PTH > Met8(ox)PTH > Met8,Met18(di-ox)PTH. frontiersin.org
Table 2: Oxidizable Methionine Residues in PTH(8-84)
| Position in PTH(1-84) | Position in PTH(8-84) | Amino Acid | Impact of Oxidation on Full-Length PTH Structure |
| 8 | 1 | Methionine | Substantial structural changes nih.govresearchgate.net |
| 18 | 11 | Methionine | Minor effects on secondary structure nih.govresearchgate.net |
Phosphorylation is another significant post-translational modification that can regulate protein function. While direct phosphorylation of circulating PTH(8-84) is not extensively documented, studies have shown that the PTH/PTHrP receptor (PTH1R) undergoes agonist-dependent phosphorylation on serine residues within its C-terminal tail. oup.com This process is crucial for receptor internalization and signaling regulation. oup.com It has been demonstrated that phosphorylated PTH is unable to activate the PTH receptor in vitro. oup.com Although the direct phosphorylation of the PTH(8-84) fragment itself is less clear, the potential for such modifications exists and could influence its conformation and interaction with its own specific receptors.
Post-Translational Modifications Affecting PTH(8-84) Conformation
Structure-Function Relationship Studies of PTH(8-84)
Parathyroid hormone (8-84), a C-terminal fragment of the full-length 84-amino acid parathyroid hormone (PTH), has been a subject of research to understand the specific roles of different domains of the intact hormone. While the N-terminal region of PTH is well-established as the primary determinant of receptor activation and biological activity, studies on C-terminal fragments like PTH(8-84) have been crucial in elucidating the structure-function relationships of the entire molecule.
In neutral, aqueous solutions, the PTH(8-84) fragment, much like the intact hormone and other fragments, does not exhibit an extensive secondary structure. nih.gov This suggests a largely flexible conformation in a physiological buffer environment. The lack of a defined secondary structure in isolation may be a key characteristic, allowing for conformational changes upon receptor interaction.
Functionally, PTH(8-84) is considered to have minimal to no biological activity in classical bioassays that measure PTH1R activation, such as adenylyl cyclase stimulation. oup.com For instance, human PTH(8-84) (hPTH(8-84)) demonstrated less than 0.1% of the biological activity of the full-length synthetic hPTH(1-84). oup.com This stark difference underscores the critical role of the initial N-terminal amino acids in eliciting a biological response through the well-characterized PTH/PTHrP receptor (PTH1R).
Identification of Key Amino Acid Residues for Receptor Binding
While the primary binding and activation domain for the PTH1R is located within the N-terminal (1-34) region, some studies have investigated the potential for C-terminal fragments to interact with other receptors or binding sites. oup.comoup.com Research has pointed to the existence of specific receptors for the carboxyl-terminal portion of PTH on bone-derived cells. oup.com Although direct high-affinity binding of PTH(8-84) to the classical PTH1R is not observed, the broader C-terminal region of PTH does contain residues that are important for the binding affinity of other C-terminal fragments to these putative C-terminal PTH receptors (CPTHRs). oup.com
Key residues within the larger C-terminal domain that have been identified as important for optimizing binding affinity to CPTHRs include the tripeptide sequence Arg25-Lys26-Lys27, the dibasic sequence Lys53-Lys54, and three other residues: Asn57, Lys65, and Lys72. oup.com It is important to note that while these residues fall within the sequence of PTH(8-84), the binding studies were often conducted with larger C-terminal fragments that include more of the N-terminal portion than PTH(8-84). The region encompassing amino acids 24-38 has been suggested to contain important binding determinants for these C-terminal receptors. oup.com
Determinants of Antagonistic or Partial Agonistic Activity within the Peptide
The N-terminally truncated fragments of PTH are known to exhibit antagonistic properties by competing with the full-length hormone for receptor binding without initiating a signal. Human PTH(8-84) has been shown to possess very weak PTH inhibitory activity. oup.com Specifically, it displayed only 1% of the PTH inhibitory activity of the synthetic antagonist [Nle8,18,Tyr34]bovine PTH-(3-34)amide. oup.com This suggests that while it lacks the N-terminal residues required for agonism, its ability to act as a competitive antagonist at the PTH1R is also significantly diminished compared to other N-terminally truncated fragments.
The marked difference in inhibitory potency between fragments like hPTH(3-84) and hPTH(8-84) highlights the importance of the amino acid residues between positions 3 and 7 for antagonist function. oup.com The absence of these residues in PTH(8-84) likely contributes to its poor ability to bind to the PTH1R and block the action of the intact hormone. Therefore, the determinants for significant antagonistic activity appear to lie more N-terminally than the starting position of PTH(8-84).
Comparative Analysis of PTH(8-84) with Synthetic PTH Fragments
Comparative studies of PTH(8-84) with various synthetic PTH fragments have been instrumental in defining the functional domains of the PTH molecule. The primary takeaway from these analyses is the confirmation that the N-terminal region is essential for biological activity.
| Peptide | Biological Activity (% of PTH(1-84)) | PTH Inhibitory Activity (% of [Nle8,18,Tyr34]bovine PTH-(3-34)amide) |
| hPTH(1-84) | 100% | Not Applicable |
| hPTH(3-84) | < 1% | 100% |
| hPTH(8-84) | < 0.1% | 1% |
| bPTH(1-34) | Full biological activity | Not Applicable |
Data sourced from multiple in vitro studies. oup.com
As illustrated in the table, synthetic fragments like bovine PTH(1-34) can exhibit full biological activity, demonstrating that the C-terminal portion from residue 35 to 84 is not required for the primary functions of PTH mediated through the PTH1R. oup.com Conversely, N-terminally truncated fragments like hPTH(3-84) can be potent antagonists, a property that is drastically reduced in hPTH(8-84). oup.com This reinforces the concept that the region between residues 3 and 7 is crucial for effective receptor binding and antagonism. The 35-84 portion of the PTH molecule, which is shared between hPTH(3-84) and hPTH(8-84), does not appear to confer significant biological or inhibitory activity on its own in the context of the classical PTH1R. oup.com
Cellular and Subcellular Mechanisms of Action of Parathyroid Hormone 8 84
Intracellular Signaling Cascades Modulated by PTH(8-84)
The signaling profile of PTH(8-84) is defined by its inability to activate the primary signaling cascades associated with the PTH1R. Its effects are largely inhibitory or mediated through non-classical pathways.
Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathway Modulation
Activation of the PTH1R by PTH(1-84) or PTH(1-34) robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). nih.govoup.com This signaling cascade is fundamental to many of PTH's physiological effects. wikipedia.org The N-terminal amino acid sequence of PTH is essential for this Gs-protein-mediated activation. physiology.orgnih.gov
Parathyroid hormone (8-84), which lacks this entire N-terminal activation domain, does not stimulate cAMP production. researchgate.netoup.com Research on related C-terminal fragments, such as PTH(7-84), confirms a total lack of efficacy in stimulating cAMP accumulation. oup.com The primary role of these fragments in this pathway is antagonistic; they can inhibit the cAMP response generated by the full-length PTH(1-84). oup.com However, one study noted that PTH(8-84) was a less potent inhibitor of PTH(1-84) bioactivity in a renal cytochemical bioassay compared to PTH(3-84). oup.com
| Ligand | Receptor Interaction | cAMP/PKA Pathway Activation | Reference(s) |
| PTH(1-84) | PTH1R Agonist | Potent stimulation | oup.comnih.gov |
| PTH(1-34) | PTH1R Agonist | Potent stimulation | oup.comnih.gov |
| PTH(8-84) | Weak PTH1R Antagonist / C-PTHR Ligand | No stimulation; potential weak inhibition of PTH(1-84) activity | researchgate.netoup.com |
| PTH(7-84) | PTH1R Antagonist / C-PTHR Ligand | No stimulation; inhibits PTH(1-84) activity | oup.comoup.com |
Phospholipase C (PLC) and Protein Kinase C (PKC) Signaling Alterations
In addition to the cAMP/PKA pathway, the PTH1R can couple to Gq/11 proteins to activate the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.govoup.comoup.com This activation is also dependent on the N-terminal domain of PTH. doi.org
Consistent with its lack of the N-terminal domain, PTH(8-84) is not considered a significant activator of the PLC/PKC pathway through the PTH1R. However, one study reported that recombinant hPTH(8-84) was able to stimulate PKC in ROS 17/2 osteosarcoma cells. researchgate.net Despite this observation, the same study found that PTH(8-84) did not stimulate bone growth in ovariectomized rats, an effect that can be linked to PKC activation. researchgate.net This suggests that the observed PKC activation may be cell-type specific, mediated by a receptor other than the PTH1R (such as a putative C-PTH receptor), or is not sufficient to elicit a physiological anabolic response in bone. oup.comresearchgate.net
Activation or Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways
PTH(1-84) can activate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, in target cells like osteoblasts and renal tubule cells. core.ac.ukoup.comoup.com This activation is a downstream consequence of the primary G-protein signaling pathways (cAMP/PKA and PLC/PKC) and can also involve β-arrestin-mediated scaffolding. oup.comnih.gov MAPK activation contributes to the effects of PTH on cell proliferation and differentiation. oup.comnih.gov
As PTH(8-84) does not effectively initiate the upstream cAMP/PKA or PLC/PKC signaling cascades via the PTH1R, it is not expected to induce MAPK activation through this canonical mechanism. Any effect of PTH(8-84) on the MAPK pathway would likely be inhibitory, resulting from its antagonism of PTH(1-84) binding and signaling. nih.gov
Beta-Arrestin Recruitment and Receptor Desensitization Dynamics
Upon agonist binding, G protein-coupled receptors like the PTH1R are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.govpnas.org β-arrestins mediate receptor desensitization by uncoupling the receptor from G-proteins and targeting it for internalization into endosomes. pnas.org They can also act as signal transducers themselves, initiating G-protein-independent signaling, for instance to the MAPK pathway. nih.govnih.gov
There is no direct evidence documenting whether PTH(8-84) can recruit β-arrestin to the PTH1R. However, studies with other N-terminally truncated PTH analogs have revealed complex interactions. For example, the fragment [d-Trp12, Tyr34]-bPTH(7–34) acts as an inverse agonist for Gs-cAMP signaling but is capable of activating β-arrestin-dependent pathways. oup.com Furthermore, the related fragment PTH(7-84) has been shown to internalize and downregulate the PTH1R in cell culture models. physiology.org This raises the possibility that PTH(8-84) could potentially induce receptor internalization, possibly through β-arrestin, without activating G-protein signaling. Such a mechanism would contribute to its antagonistic activity by reducing the number of available receptors on the cell surface.
Cross-Talk with Other Intracellular Signaling Networks
The signaling pathways initiated by PTH(1-84) engage in significant cross-talk with other networks that regulate cell function. For example, PTH signaling interacts with the Wnt and Hippo signaling pathways, which are critical for bone metabolism. nih.gov By activating PKA, PTH can lead to the stabilization of β-catenin (a key component of the Wnt pathway) and the regulation of YAP (a key component of the Hippo pathway), influencing osteoblast differentiation and function. nih.gov
The role of PTH(8-84) in this context is indirect and inhibitory. By competing with PTH(1-84) for receptor binding and preventing the activation of the primary PKA and PKC cascades, PTH(8-84) would consequently block the downstream cross-talk between PTH1R and these other essential signaling networks.
Transcriptional and Post-Transcriptional Regulatory Effects
The activation of signaling cascades by PTH(1-84) ultimately leads to changes in gene expression that mediate its biological effects. For example, intermittent PTH treatment alters the transcription of genes involved in bone remodeling, such as increasing osteocalcin (B1147995) and decreasing the Wnt inhibitor sclerostin, while also affecting the ratio of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to osteoprotegerin (OPG). nih.gov These transcriptional changes are largely mediated by the cAMP/PKA pathway. nih.gov PTH also stimulates the expression of genes involved in cell proliferation, such as Cyclin D1, an effect that requires the PLC/PKC pathway. nih.gov
As an antagonist at the PTH1R, PTH(8-84) would be expected to prevent these transcriptional changes by blocking the action of PTH(1-84). Beyond this indirect transcriptional role, C-terminal PTH fragments have been shown to exert direct post-transcriptional effects. In one study, a mixture of rat C-terminal fragments inhibited the synthesis of 1,25-dihydroxyvitamin D [1,25(OH)2D]. nih.gov This inhibition occurred without altering the mRNA levels of the key synthesizing enzyme, CYP27B1, indicating a post-transcriptional mechanism of action. nih.gov This suggests C-terminal fragments like PTH(8-84) may have unique biological actions independent of simply blocking PTH1R-mediated transcription.
| Finding | PTH Fragment(s) | Target Gene/Process | Mechanism | Reference(s) |
| Lack of Anabolic Effect | hPTH(8-84) | Bone Growth | Did not stimulate cortical or trabecular bone growth in OVX rats. | researchgate.net |
| Inhibition of Bioactivity | hPTH(8-84) | PTH(1-84) activity | Showed very weak inhibition compared to hPTH(3-84) in a renal cytochemical bioassay. | oup.com |
| Receptor Binding | C-PTH fragments (e.g., 19-84, 39-84) | C-PTH Receptor (CPTHR) | Bind to a distinct C-terminal receptor, mediating apoptosis in osteocytes. | oup.com |
| Inhibition of Vitamin D Synthesis | Rat C-terminal fragments | 1,25(OH)2D Synthesis | Inhibited synthesis without affecting CYP27B1 mRNA levels. | nih.gov |
| Receptor Downregulation | PTH(7-84) | PTH1R Internalization | Promotes internalization and downregulation of the PTH1R. | physiology.org |
Lack of Scientific Data on the Cellular and Subcellular Mechanisms of Parathyroid Hormone (8-84)
A comprehensive review of peer-reviewed scientific literature reveals a significant lack of available research specifically investigating the cellular and subcellular mechanisms of action for the chemical compound parathyroid hormone (8-84) [PTH(8-84)]. While the broader field of parathyroid hormone and its various fragments is well-documented, studies focusing on the specific biological effects of the PTH(8-84) fragment are exceedingly rare. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline.
The available information on PTH(8-84) is limited and primarily describes it as a biologically inactive fragment in classical assay systems. Research on recombinant human PTH produced in Escherichia coli identified PTH(8-84) as one of the synthesized forms of the hormone. nih.gov However, when tested in renal and skeletal adenylate cyclase bioassays, which measure the activation of the classical PTH receptor (PTH1R), PTH(8-84) was found to be inactive. nih.gov This lack of activity is attributed to the absence of the N-terminal amino acid sequence (residues 1-7), which is critical for the binding and activation of the PTH1R.
In contrast, other C-terminal fragments, most notably PTH(7-84), have been the subject of more extensive investigation. Studies suggest that these larger C-terminal fragments may possess biological activity that is distinct from and often antagonistic to, full-length PTH(1-84). nih.govamegroups.orgnih.gov This has led to the hypothesis of a separate C-terminal PTH receptor (C-PTHR) that may mediate these effects, such as inhibiting bone resorption and promoting apoptosis of bone cells. nih.govphysiology.org However, these findings are specific to fragments like PTH(7-84) and cannot be extrapolated to PTH(8-84).
Given the absence of published research on the effects of PTH(8-84) on:
Gene expression profiling
Regulation of RANKL, OPG, Sclerostin, or IGF-I
mRNA stability and protein translation
Osteoblast proliferation, differentiation, and apoptosis
Modulation of osteoclastogenesis
Renal tubular cell function and ion transport
it is impossible to provide scientifically validated content for the requested article structure. The scientific community has not, to date, published findings that would address these specific mechanisms for this particular hormone fragment.
Direct Cellular Responses and Fate
Investigations into Other Specific Cell Types Expressing PTH Receptors
While the actions of parathyroid hormone are most extensively documented in bone and kidney cells, a growing body of research indicates that various other cell types also express PTH receptors and respond to PTH fragments. These non-classical target cells are crucial for understanding the broader physiological roles of PTH and its derivatives, including C-terminal fragments like parathyroid hormone (8-84). Investigations into these areas often focus on larger C-terminal fragments, such as PTH (53-84) and PTH (7-84), due to their prevalence and biological activity. These studies provide the primary basis for our understanding of the potential mechanisms of PTH (8-84).
Chondrocytes
Chondrocytes, the primary cells in cartilage, are critical for endochondral ossification and fracture healing. Research has shown that they are responsive to different fragments of the PTH molecule. In studies using bovine epiphyseal cartilage, the C-terminal portion of PTH (specifically the 52-84 fragment) was found to have a stimulatory effect on the expression of both type II and type X collagen mRNA in hypertrophic chondrocytes. semanticscholar.org This suggests a role for C-terminal fragments in modulating the maturation and function of chondrocytes in the growth plate. semanticscholar.org The signaling pathways for these C-terminal fragments in chondrocytes are distinct from the classic PTH1R-cAMP pathway activated by N-terminal fragments and are thought to be mediated by a putative C-terminal PTH receptor (C-PTHR). pnas.orgoup.com
Bone Marrow Stromal Cells (BMSCs)
Bone marrow stromal cells are multipotent cells that can differentiate into various cell types, including osteoblasts and adipocytes. While the anabolic effects of N-terminal PTH fragments on osteogenic differentiation are well-established, the role of C-terminal fragments is less clear but appears significant. For instance, a C-terminal fragment of PTH-related peptide (PTHrP), PTHrP (107-139), has been shown to promote bone formation in diabetic mice by reversing high-glucose-induced changes in the osteogenic differentiation of bone marrow stromal cells. nih.gov Although this is a fragment of PTHrP, the findings suggest that C-terminal domains may have anabolic effects on bone by directly influencing the differentiation pathways of BMSCs. nih.gov This action is likely mediated through receptors distinct from the PTH1R.
Immune Cells (T-Lymphocytes)
The immune system, particularly T-lymphocytes, has been identified as a non-classical target for PTH. PTH receptors have been found on T-cells, and the hormone can modulate their function. nih.govkarger.com The effects, however, appear to be complex and dependent on the specific PTH fragment. While full-length PTH (1-84) has been shown to augment T-cell proliferation and Interleukin-2 (IL-2) production through mechanisms involving calcium influx and protein kinase C, some C-terminal fragments may have opposing effects. nih.gov Preliminary laboratory results have indicated that mid-region (28-48) and C-terminal (53-84) fragments may be involved in the inhibition of lectin and anti-CD3-induced blastogenesis of T-lymphocytes. karger.com These divergent effects highlight the complexity of PTH's immunomodulatory role and suggest that different fragments regulate distinct cellular responses.
Adipocytes
Adipose tissue is increasingly recognized as a target for PTH action. creative-diagnostics.commdpi.com Studies have demonstrated that full-length PTH (1-84) can promote the "browning" of white adipose tissue (WAT), a process that increases energy expenditure. nih.govimrpress.com This effect is mediated through the PTH1R and activation of the protein kinase A (PKA) signaling cascade. imrpress.com While direct studies on the specific role of PTH (8-84) or other C-terminal fragments on adipocyte browning are limited, the established responsiveness of adipocytes to PTH (1-84) opens the possibility that C-terminal fragments could also modulate adipocyte metabolism, potentially through the C-PTHR. nih.govnih.gov
Interactive Data Table: Research Findings on C-Terminal PTH Fragment Actions
Below is a summary of key research findings on the effects of C-terminal PTH fragments on various cell types.
| Cell Type | PTH Fragment Studied | Experimental Model | Key Findings | Putative Receptor/Mechanism |
| Chondrocytes | PTH (52-84) | Bovine Epiphyseal Cartilage Culture | Stimulated type II and type X collagen mRNA expression in hypertrophic chondrocytes. semanticscholar.org | C-terminal PTH Receptor (C-PTHR) semanticscholar.org |
| Bone Marrow Stromal Cells | PTHrP (107-139) | Diabetic Mouse Model & In Vitro Cell Culture | Reversed high-glucose-induced impairment of osteogenic differentiation. nih.gov | Receptor other than PTH1R nih.gov |
| T-Lymphocytes | PTH (53-84) | In Vitro Lymphocyte Culture | Implicated in the inhibition of lectin and anti-CD3-induced blastogenesis. karger.com | Not fully elucidated; distinct from classic PTH1R pathways. karger.com |
| Adipocytes | PTH (1-84) | Mouse Models & In Vitro Primary Adipocyte Culture | Promotes browning of white adipose tissue, increasing thermogenic gene expression. nih.govimrpress.com | PTH1R, PKA signaling cascade. imrpress.com |
Biosynthesis, Metabolism, and Regulation of Parathyroid Hormone 8 84 in Experimental Systems
Proteolytic Generation Pathways of PTH(8-84)
Parathyroid hormone (PTH) undergoes a series of proteolytic cleavages that result in various circulating fragments, including parathyroid hormone (8-84). The generation of this and other C-terminal fragments occurs through two primary pathways: intracellular proteolysis within the parathyroid glands and peripheral degradation of the full-length hormone.
Intracellular Proteolysis of Full-Length PTH(1-84) within Parathyroid Glands
Within the chief cells of the parathyroid glands, the primary secretory product is the biologically active, full-length PTH(1-84). However, a significant portion of newly synthesized PTH(1-84) is subject to intracellular degradation before secretion. oup.com This process is not merely a disposal mechanism but a regulated pathway that contributes to the pool of circulating C-terminal PTH fragments. oup.comphysiology.org
Secretory granules within parathyroid cells exist in two forms: one containing only full-length PTH(1-84) and another containing both PTH and proteolytic enzymes. physiology.orgphysiology.org This co-localization allows for the cleavage of PTH(1-84) into smaller fragments directly within the gland. physiology.orgphysiology.org These C-terminal fragments are then secreted into the circulation alongside the intact hormone. oup.comnih.gov The extent of this intracellular proteolysis is influenced by extracellular calcium levels; higher calcium concentrations enhance the degradation of PTH(1-84) and favor the secretion of fragments. researchgate.netkarger.com
Peripheral Degradation of Circulating PTH(1-84) into Fragments
Once secreted, full-length PTH(1-84) has a short half-life of only a few minutes in the circulation. karger.combiochemia-medica.com It is rapidly taken up and metabolized by peripheral tissues, primarily the liver and kidneys. oup.comclinicalgate.com The liver, specifically the Kupffer cells, plays a major role in this degradation process. nih.govkarger.comnih.gov These specialized macrophages efficiently clear PTH(1-84) from the blood and cleave it into C-terminal and N-terminal fragments. nih.govnih.gov The resulting C-terminal fragments, which are immunochemically and chemically identical to those secreted by the parathyroid gland, are then released back into the circulation. nih.gov
Unlike the rapid clearance of the intact hormone, C-terminal fragments like PTH(8-84) have a much longer half-life. nih.gov This differential clearance contributes to the observation that C-terminal fragments constitute a significant majority—up to 80%—of the total circulating immunoreactive PTH under normal physiological conditions. karger.comrevistanefrologia.com
Secretion and Circulating Dynamics in Preclinical Models
The secretion of both full-length PTH(1-84) and its fragments, including PTH(8-84), is a tightly regulated process primarily governed by the extracellular calcium concentration, which is sensed by the Calcium-Sensing Receptor (CaSR) on parathyroid cells.
Calcium-Sensing Receptor (CaSR)-Mediated Regulation of Fragment Secretion
The CaSR is a G-protein coupled receptor that acts as the primary regulator of PTH secretion. nih.govwikipedia.orgcreative-diagnostics.com When extracellular calcium levels are high, calcium ions bind to and activate the CaSR. youtube.comosteo-endojournals.ru This activation initiates intracellular signaling cascades that ultimately inhibit the secretion of PTH(1-84). physiology.orgwikipedia.org Concurrently, high calcium levels promote the intracellular degradation of PTH(1-84) into C-terminal fragments. physiology.orgphysiology.org This leads to a preferential release of these fragments relative to the intact hormone. physiology.orgnih.gov
Conversely, when extracellular calcium levels are low, the CaSR is less active. physiology.orgyoutube.com This state of inactivity promotes the secretion of stored full-length PTH(1-84) and reduces its intracellular degradation. physiology.orgbiochemia-medica.com The result is a shift in the circulating profile, with a higher proportion of biologically active PTH(1-84) compared to C-terminal fragments. nih.govoup.com Therefore, the CaSR plays a pivotal role in modulating not just the total amount of PTH secreted, but also the relative abundance of its various molecular forms. physiology.org
| Extracellular Calcium Level | CaSR Activity | PTH(1-84) Secretion | Intracellular Degradation of PTH(1-84) | Secretion of C-terminal Fragments (e.g., PTH(8-84)) |
|---|---|---|---|---|
| High (Hypercalcemia) | Activated | Decreased | Increased | Increased (relative to PTH(1-84)) |
| Low (Hypocalcemia) | Inactive | Increased | Decreased | Decreased (relative to PTH(1-84)) |
Factors Influencing the Relative Abundance of PTH(8-84) vs. Full-Length PTH
Several physiological and pathological factors can influence the ratio of circulating PTH(8-84) and other C-terminal fragments to full-length PTH(1-84).
Extracellular Calcium: As detailed above, the concentration of ionized calcium is the most significant acute regulator of the PTH fragment-to-intact-PTH ratio. oup.combeterketen.nl Hypocalcemia favors the secretion of intact PTH, while hypercalcemia shifts the balance towards the release of C-terminal fragments. nih.govoup.com
Vitamin D: Chronic vitamin D deficiency is associated with an increased ratio of PTH(1-84) relative to its fragments. biochemia-medica.com Conversely, supplementation with vitamin D can lead to the opposite effect. biochemia-medica.com 1,25-dihydroxyvitamin D3, the active form of vitamin D, can also directly suppress PTH gene transcription. nih.gov
Phosphate (B84403): High phosphorus levels can stimulate PTH secretion, although the precise mechanisms are still being elucidated. nih.gov
Renal Function: The kidneys are the primary site for the clearance of C-terminal PTH fragments. nih.govnih.gov In experimental models of renal failure, the impaired clearance leads to a significant accumulation of these fragments in the circulation. biochemia-medica.comnih.gov This dramatically increases the ratio of C-terminal fragments to intact PTH(1-84). nih.gov
| Factor | Effect on PTH(1-84) / C-terminal Fragment Ratio | Primary Mechanism |
|---|---|---|
| Low Extracellular Calcium (Hypocalcemia) | Increases Ratio (more intact PTH) | Decreased CaSR activation, leading to increased PTH(1-84) secretion and reduced intracellular degradation. |
| High Extracellular Calcium (Hypercalcemia) | Decreases Ratio (more fragments) | Increased CaSR activation, leading to decreased PTH(1-84) secretion and increased intracellular degradation. |
| Vitamin D Deficiency | Increases Ratio | Chronic stimulation of PTH synthesis and secretion. |
| Renal Impairment | Decreases Ratio | Reduced clearance of C-terminal fragments by the kidneys. |
Degradation and Clearance Mechanisms
The metabolism of intact parathyroid hormone (PTH(1-84)) is a rapid and complex process primarily occurring in the liver and kidneys, leading to the generation of various fragments, including PTH(8-84). These fragments have longer half-lives than the parent hormone and their clearance is highly dependent on organ function.
Hepatic Clearance Pathways for PTH(8-84)
The liver plays a substantial role in the clearance of circulating intact PTH(1-84) and is the primary site for its fragmentation. oup.comnih.gov Hepatic Kupffer cells are instrumental in this process, taking up intact PTH and proteolytically cleaving it into N-terminal and C-terminal fragments. oup.comnih.govjci.org While the N-terminal fragments are typically degraded in situ within the liver, a series of C-terminal fragments, which would include species like PTH(8-84), are released back into the circulation. oup.comnih.gov
Experimental models, including studies with isolated perfused rat livers, have demonstrated this degradation of intact PTH and the subsequent appearance of fragments in the perfusion fluid. jci.org Research in dogs with indwelling hepatic vein catheters further confirmed the selective uptake of intact PTH by the liver and the production of carboxyl-terminal (C-terminal) fragments. jci.org This process is thought to involve endopeptidases on the surface of Kupffer cells. jci.org The C-terminal fragments generated by the liver are chemically similar or identical to those secreted directly by the parathyroid glands. oup.com
It is important to note that while the liver actively clears and metabolizes intact PTH(1-84) to produce fragments like PTH(8-84), it does not appear to play a significant role in the clearance of these C-terminal fragments from the circulation once they are formed. jci.org Their subsequent removal is primarily a function of the kidneys.
Renal Clearance and Accumulation in Models of Kidney Dysfunction
The kidneys are the principal organs responsible for the clearance of circulating C-terminal PTH fragments, including PTH(8-84). nih.govnih.gov This clearance occurs mainly through glomerular filtration, followed by tubular reabsorption and degradation. nih.govjci.org In contrast to intact PTH, which undergoes both glomerular filtration and peritubular uptake, the renal handling of C-terminal fragments appears to be predominantly dependent on filtration. jci.org
In the context of kidney dysfunction, this clearance mechanism is significantly impaired. As glomerular filtration rate (GFR) declines, the ability of the kidneys to filter and degrade these fragments diminishes, leading to their marked accumulation in the circulation. nih.govnih.govoup.com In experimental models of chronic kidney disease (CKD), the concentration of C-terminal fragments can be several-fold higher than that of the intact hormone. oup.comnih.gov Studies have shown that in patients with advanced renal failure (GFR ≤ 10 ml/min) and those who are bilaterally nephrectomized, the metabolic turnover rates of PTH fragments are significantly altered, leading to prolonged half-lives and higher circulating levels. nih.gov This accumulation is a hallmark of the mineral and bone disorder associated with CKD (CKD-MBD). nih.govresearchgate.net
| Organ | Molecule | Primary Mechanism | Outcome in Organ Dysfunction | Reference |
|---|---|---|---|---|
| Liver | PTH(1-84) | Uptake and proteolysis by Kupffer cells | Generation of C-terminal fragments (e.g., PTH(8-84)) | oup.comnih.gov |
| Liver | C-terminal Fragments (e.g., PTH(8-84)) | No significant uptake or clearance | - | jci.org |
| Kidney | PTH(1-84) | Glomerular filtration and peritubular uptake | Reduced clearance | jci.org |
| Kidney | C-terminal Fragments (e.g., PTH(8-84)) | Glomerular filtration and subsequent degradation | Marked accumulation as GFR declines | jci.orgnih.govnih.gov |
Regulation of PTH(8-84) Levels by Endocrine Factors in Research Models
The circulating levels of PTH fragments, including PTH(8-84), are not static but are dynamically regulated by the same endocrine factors that control the secretion of the intact hormone, primarily calcium, phosphate, and vitamin D metabolites.
Influence of Calcium and Phosphate Homeostasis
Phosphate also plays a critical role in regulating PTH, although its mechanisms are less direct than those of calcium. revistanefrologia.com High phosphate levels are a potent stimulus for PTH synthesis and secretion. nih.govmdpi.com In research models, an acute increase in dietary phosphate can lead to a rapid rise in plasma PTH levels, sometimes within minutes, even before significant changes in plasma calcium or phosphate are detected. physiology.orgtandfonline.com This suggests a potential signaling mechanism from the gastrointestinal tract. physiology.org Chronic high phosphate intake, a common issue in renal failure, leads to sustained PTH elevation and parathyroid gland hyperplasia. mdpi.comrevistanefrologia.com Phosphate restriction, conversely, has been shown to decrease PTH levels in models of renal failure. revistanefrologia.com This regulation by phosphate directly influences the total amount of PTH available for peripheral metabolism into fragments like PTH(8-84).
| Condition | Primary Effect on Parathyroid Gland | Resulting Circulating PTH Profile | Reference |
|---|---|---|---|
| Hypocalcemia (Low Calcium) | Stimulates overall PTH secretion | Increased PTH(1-84) and fragments; ratio favors PTH(1-84) | nih.govnih.gov |
| Hypercalcemia (High Calcium) | Suppresses overall PTH secretion | Decreased PTH(1-84) and fragments; ratio favors C-terminal fragments | nih.govaafp.org |
| Hyperphosphatemia (High Phosphate) | Stimulates PTH synthesis and secretion | Increased overall PTH production, leading to more substrate for fragmentation | nih.govmdpi.com |
| Hypophosphatemia (Low Phosphate) | Suppresses PTH secretion | Decreased overall PTH production | revistanefrologia.com |
Role of Vitamin D Metabolites in PTH Fragment Modulation
Vitamin D, particularly its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D), exerts a powerful inhibitory effect on the parathyroid glands. revistanefrologia.comnih.gov Calcitriol directly suppresses the transcription of the PTH gene, thereby reducing the synthesis of the precursor hormone from which all PTH forms, including PTH(8-84), are ultimately derived. nih.govnih.gov This action is mediated through the vitamin D receptor (VDR) present in parathyroid cells. revistanefrologia.com
In states of vitamin D deficiency, the lack of this inhibitory signal contributes to an increase in PTH gene expression and subsequent secondary hyperparathyroidism. aafp.orgnih.gov The resulting increase in PTH(1-84) production and secretion provides more substrate for metabolism in the liver, leading to higher circulating levels of C-terminal fragments. nih.gov Conversely, administration of active vitamin D metabolites in experimental models has been shown to suppress PTH levels. revistanefrologia.comoup.com Therefore, the vitamin D endocrine system is a crucial regulator of the total pool of circulating PTH molecules, which in turn determines the absolute levels of fragments like PTH(8-84).
Physiological and Pathophysiological Roles of Parathyroid Hormone 8 84 in Preclinical Research
Contributions to Renal Physiology in Experimental Systems
In the kidney, parathyroid hormone (8-84) and its analogues also exhibit effects that are generally antagonistic to the classical actions of full-length PTH, particularly concerning calcium regulation and vitamin D synthesis.
A key function of PTH (1-84) is to increase serum calcium levels by enhancing the reabsorption of calcium in the renal tubules. Preclinical studies in animal models demonstrate that C-terminal PTH fragments oppose this critical function. nih.gov In parathyroidectomized rats, the infusion of PTH (7-84) was shown to blunt the calcemic response typically induced by the administration of either PTH (1-84) or PTH (1-34). physiology.orgnih.gov This suggests that C-terminal fragments interfere with the ability of the kidney to retain calcium under the direction of full-length PTH. The precise mechanisms and effects on phosphate (B84403) handling are less defined, but their antagonistic nature towards PTH (1-84) suggests they may also oppose its phosphaturic (phosphate-excreting) effects. nih.gov
Full-length PTH stimulates the renal enzyme 1α-hydroxylase (CYP27B1), which is responsible for converting 25-hydroxyvitamin D into its active form, 1,25-dihydroxyvitamin D (calcitriol). revistanefrologia.com Preclinical evidence from animal models clearly indicates that C-terminal PTH fragments inhibit this process. nih.govnih.gov
In studies using parathyroidectomized rats, the infusion of a mixture of rat C-terminal fragments was found to decrease circulating levels of calcitriol (B1668218). nih.gov Furthermore, these fragments prevented the expected rise in calcitriol synthesis that normally occurs in response to hypocalcemia. nih.gov When C-terminal fragments were co-infused with the active N-terminal fragment PTH (1-34), they significantly blunted the stimulatory effect of PTH (1-34) on calcitriol production. nih.gov Further investigation in murine renal tubule cultures revealed that this inhibition occurs via a post-transcriptional mechanism. While PTH (1-34) increased the expression of 1α-hydroxylase mRNA, PTH (7-84) did not affect the mRNA levels of the enzyme but still dose-dependently inhibited the conversion of the substrate to active calcitriol. nih.govnih.gov This inhibitory action on calcitriol synthesis represents a significant way in which C-terminal fragments can oppose the systemic mineral-regulating effects of full-length PTH. nih.gov
| Treatment Group | Observed Effect on Plasma 1,25(OH)₂D Levels | Reference |
|---|---|---|
| Infusion of C-terminal fragments alone | Decreased basal levels and prevented hypocalcemia-induced synthesis. | nih.gov |
| Co-infusion with active PTH (1-34) | Lowered the 1,25(OH)₂D level compared to PTH (1-34) alone. | nih.gov |
Pathophysiological Significance in Experimental Renal Insufficiency and Bone Disorders
In the context of experimental renal insufficiency, the pathophysiological significance of C-terminal fragments of parathyroid hormone (PTH), a category that includes PTH (8-84), has been a subject of considerable investigation. Unlike the full-length, biologically active PTH (1-84), these N-terminally truncated fragments accumulate in renal failure due to decreased renal clearance. nih.gov Preclinical studies in animal models have elucidated that these fragments are not merely inert byproducts but possess distinct biological activities that can oppose the actions of PTH (1-84).
A key finding from research on rats with moderate renal failure is the concept of "skeletal resistance to PTH," which is partly attributed to these C-terminal fragments. sci-hub.sephysiology.org The most extensively studied fragment in this class is PTH (7-84). In parathyroidectomized rats, synthetic hPTH (7-84) was found to be biologically inactive on its own in raising plasma calcium. nih.gov However, when co-administered with PTH (1-84), it significantly blunted the calcemic response, demonstrating an antagonistic effect. nih.govbiochemia-medica.com This suggests that in a uremic state where fragments like PTH (7-84) and potentially PTH (8-84) are abundant, the bone's ability to respond to the calcium-mobilizing signals of intact PTH is impaired. nih.gov
These C-terminal fragments are thought to exert their effects through a putative C-terminal PTH receptor, distinct from the well-characterized PTH/PTHrP receptor (PTH1R) that binds the N-terminal region of PTH (1-84). revistanefrologia.comnih.gov In vitro and in vivo data indicate that C-terminal fragments can have an anti-calcemic action and may inhibit bone resorption. revistanefrologia.comnih.gov For instance, human PTH (7-84) has been shown to inhibit bone resorption in vitro through mechanisms independent of the PTH1R. physiology.org This opposition to the classical effects of PTH (1-84) contributes to the complex bone pathology observed in chronic kidney disease, where high levels of immunoreactive PTH can be associated with paradoxically low bone turnover, a condition known as adynamic bone disease. nih.gov The accumulation of these fragments is proposed as a key factor explaining why higher levels of "intact" PTH are needed to prevent this condition in patients with renal failure. sci-hub.senih.gov
| Animal Model | PTH Fragment Studied | Key Findings | Reference |
|---|---|---|---|
| Parathyroidectomized Rats | hPTH (7-84) | Exhibited no calcemic activity alone; antagonized the calcemic effect of hPTH (1-84) when co-administered. | nih.gov |
| Rats with Moderate Renal Failure | PTH (7-84) | Administration antagonized the effects of PTH (1-84) on bone. | biochemia-medica.com |
| In Vitro (Osteoblast-like cells) | hPTH (7-84) | Did not stimulate cAMP production, unlike hPTH (1-84). | nih.gov |
| In Vitro (Bone culture) | hPTH (7-84) | Inhibited bone resorption through a mechanism independent of the PTH1R. | physiology.org |
Interactions with Other Organ Systems in Preclinical Contexts
Preclinical research specifically investigating the direct effects of the parathyroid hormone (8-84) fragment on skeletal muscle function in animal models is limited. While studies have explored the impact of full-length PTH (1-84) and the N-terminal fragment PTH (1-34) on muscle protein metabolism and function, particularly in the context of uremia, specific data for the (8-84) fragment are not available in the reviewed scientific literature. nih.gov
There is a lack of specific preclinical studies focusing on the role of the parathyroid hormone (8-84) fragment in glucose metabolism and insulin (B600854) signaling in animal models. Research in this area has primarily centered on the effects of elevated levels of full-length PTH (1-84), which have been linked to alterations in glucose homeostasis, but the contribution of specific C-terminal fragments like (8-84) has not been elucidated in experimental settings. rmit.edu.au
Specific experimental data on the immunomodulatory effects of the parathyroid hormone (8-84) fragment is not well-documented in preclinical studies. While the immunomodulatory potential of PTH has been examined, with studies showing that PTH (1-84) can influence lymphocyte proliferation, the distinct role of the (8-84) C-terminal fragment in these processes has not been a focus of the available research.
Advanced Research Methodologies and Analytical Approaches for Parathyroid Hormone 8 84
Development of Specific Antibodies and Assays for PTH(8-84) Research
Strategies for Generating Highly Specific Reagents
The primary challenge in studying PTH(8-84) is distinguishing it from the full-length PTH(1-84) and other circulating fragments. This requires reagents, particularly antibodies, with high specificity.
Monoclonal and Polyclonal Antibody Production: The generation of highly specific antibodies is the cornerstone of reliable immunoassays. The general strategy involves:
Immunogen Selection: Synthetic peptides corresponding to the unique N-terminal region of PTH(8-84) (i.e., the region around amino acids 8-15) or the C-terminal end are used as immunogens. This directs the immune response to epitopes not present on the intact N-terminus of PTH(1-84).
Immunization: Mammals, such as rabbits or mice, are immunized with the selected PTH fragment immunogen to elicit an antibody response google.com.
Purification and Characterization: The resulting antibodies are purified using a combination of positive and negative affinity chromatography. For instance, an antibody mixture can be passed through a column containing immobilized PTH(8-84) to capture the desired antibodies (positive selection). Subsequently, the captured antibodies can be passed through a column with immobilized PTH(1-34) or other N-terminal fragments to remove any cross-reacting species (negative selection) google.com.
Two-Site "Sandwich" Assay Development: Modern immunoassays for PTH fragments often employ a "sandwich" format to enhance specificity. This involves two distinct antibodies that bind to different epitopes on the target molecule biochemia-medica.com. For PTH(8-84), this could involve:
A capture antibody that recognizes an epitope in the mid-region or C-terminal portion of the molecule (e.g., amino acids 39-84).
A detection antibody that specifically binds to the N-terminal region of the fragment (e.g., amino acids 8-18).
Only when a fragment containing both epitopes is present will a signal be generated. This approach is fundamental to third-generation PTH assays, which were designed to be specific for the full-length PTH(1-84) by using an N-terminal antibody directed against the first few amino acids uliege.be. A similar principle is adapted to create assays specific for large C-terminal fragments like PTH(8-84).
Establishment and Application of In Vitro and In Vivo Models
To understand the biological actions of PTH(8-84), researchers rely on a combination of in vitro (cell-based) and in vivo (animal) models. These models allow for the dissection of molecular pathways and the investigation of physiological effects in a controlled setting.
Advanced Cell Culture Systems for Studying PTH(8-84) Effects
In vitro models provide a simplified, controlled environment to study the direct effects of PTH(8-84) on specific cell types.
Primary Cell Cultures: Cells isolated directly from tissues offer a physiologically relevant system. For instance, primary cultures of rat bone marrow cells can be used to study how PTH fragments influence the differentiation of osteoblasts and the formation of mineralized tissue jst.go.jp. Similarly, human skeletal muscle-derived satellite cells have been used to demonstrate the direct effects of PTH(1-84) on myogenesis, a model that could be adapted for PTH(8-84) nih.gov.
Cell Lines: Immortalized cell lines, such as human embryonic kidney (HEK293) cells or osteosarcoma cell lines (e.g., SaOS-2), can be engineered to express specific receptors, like the PTH1 receptor (PTH1R) or putative C-terminal PTH receptors. These systems are valuable for studying receptor binding and downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) production researchgate.net.
Three-Dimensional (3D) Culture Systems: More advanced models aim to mimic the complex architecture of tissues.
Organoids: Patient-derived parathyroid organoids have been developed to create a model that recapitulates the functionality of the parathyroid gland, including calcium-sensitive PTH secretion biorxiv.org. Such systems could be used to study the production and regulation of PTH(8-84) itself.
Spheroidal Cultures: Techniques using 3D spheroidal cultures can be employed to differentiate stem cells into PTH-releasing cells, providing a renewable source for studying parathyroid cell biology mdpi.com.
Genetically Modified Animal Models for Dissecting PTH(8-84) Actions
Genetically modified animal models, predominantly mice, are indispensable for understanding the complex in vivo roles of PTH and its fragments. umich.edu These models allow researchers to investigate the effects of PTH(8-84) in the context of specific genetic backgrounds.
| Model | Description of Genetic Modification | Key Phenotype | Application for PTH(8-84) Research |
|---|---|---|---|
| PTH-Null Mouse | Complete knockout of the PTH gene. | Hypocalcemia, hyperphosphatemia, increased bone volume, and absence of circulating PTH. nih.govfrontiersin.org | Provides a "blank slate" to study the isolated effects of exogenously administered PTH(8-84) without confounding influence from endogenous PTH(1-84). |
| PTH1R Knockout Mouse | Global or tissue-specific deletion of the PTH1 receptor. | Severe skeletal defects, resembling Jansen's metaphyseal chondrodysplasia. pnas.org | Used to determine if the actions of PTH(8-84) are mediated through the classical PTH1R or a different, C-terminal specific receptor. |
| VDR Knockout Mouse | Deletion of the Vitamin D Receptor (VDR) gene. | Hypocalcemia, rickets, and severe secondary hyperparathyroidism. frontiersin.org | Allows for the study of PTH(8-84) actions in a state of dysregulated calcium and phosphate (B84403) homeostasis independent of vitamin D signaling. |
| MEN1 Knockout Mouse | Parathyroid-specific deletion of the Multiple Endocrine Neoplasia type 1 (MEN1) gene. | Develops parathyroid tumors and hyperparathyroidism. frontiersin.org | Useful for investigating the production and potential role of PTH(8-84) in the context of parathyroid hyperplasia and adenoma formation. |
By administering PTH(8-84) to these various models, researchers can systematically dissect its mechanism of action. For example, if PTH(8-84) elicits a biological response in PTH-null mice but not in PTH1R knockout mice, it would suggest the effect is mediated through the PTH1R. Conversely, a response in PTH1R knockout mice would provide strong evidence for a separate C-terminal PTH receptor.
Surgical Animal Models for Investigating PTH(8-84) in Specific Conditions
Surgical models are used to create animal analogues of human diseases, providing a platform to study pathophysiology and test interventions.
Parathyroidectomy (PTX): The surgical removal of the parathyroid glands in animals, most commonly rats, is the gold standard model for hypoparathyroidism frontiersin.orgresearchgate.net. This procedure results in a state of profound PTH deficiency, leading to hypocalcemia and hyperphosphatemia, mimicking the human post-surgical condition nih.govnih.gov.
Methodology: The procedure requires meticulous surgical skill. Modern techniques may use fluorescence-based detection to ensure the complete and precise excision of all parathyroid tissue nih.gov. Post-operative management is critical and often involves careful dietary calcium supplementation to prevent mortality from severe hypocalcemia and mimic the treated human condition nih.gov.
Application: The PTX model is ideal for investigating the potential therapeutic effects of PTH(8-84). By administering the fragment to PTX rats, researchers can assess its ability to influence calcium and phosphate homeostasis, bone metabolism, and other physiological parameters in the complete absence of endogenous PTH. This model was used to show that PTX rats exhibit impaired spatial memory and anxiety-like behavior, providing a platform to test if PTH fragments can ameliorate these neuropsychological symptoms nih.gov.
Theoretical Frameworks and Future Directions in Parathyroid Hormone 8 84 Research
Unresolved Questions and Knowledge Gaps
Despite significant advances, several critical questions regarding the precise function and mechanism of action of PTH(8-84) remain unanswered. These knowledge gaps represent key areas for future investigation.
The exact physiological role of circulating PTH(8-84) is a subject of ongoing debate and investigation. While PTH(1-84) is the classical agonist for the type 1 PTH receptor (PTH1R), leading to increased serum calcium levels, some studies suggest that N-terminally truncated fragments like PTH(8-84) may have opposing biological effects. nih.gov For instance, administration of human PTH(7-84) in rats has been shown to lower serum calcium and blunt the calcemic response to PTH(1-84). nih.gov
The relative abundance of these fragments further complicates the picture. In healthy individuals, C-terminal fragments can constitute a significant portion of circulating immunoreactive PTH. revistanefrologia.com This proportion can increase substantially in conditions such as chronic kidney disease, suggesting a potential role in the pathophysiology of mineral and bone disorders in this patient population. bioscientifica.comamegroups.org However, a definitive consensus on the precise, independent physiological actions of PTH(8-84) in maintaining calcium homeostasis and regulating bone metabolism under normal and pathological conditions is yet to be established. nih.gov
Table 1: Comparison of PTH(1-84) and PTH(8-84) Fragments
| Feature | PTH(1-84) | PTH(8-84) |
|---|---|---|
| Amino Acid Composition | Full-length 84 amino acid peptide | N-terminally truncated fragment |
| Primary Receptor | PTH1R | Putative C-PTH receptor (C-PTHR) |
| Effect on Serum Calcium | Increases | May decrease or antagonize PTH(1-84) effects |
| Signaling Pathway | Primarily through adenylyl cyclase and phospholipase C activation via PTH1R | Potentially distinct signaling pathways via C-PTHR |
The biological effects of PTH(1-84) are primarily mediated through the PTH1R, a G protein-coupled receptor highly expressed in bone and kidney. physiology.orgphysiology.org The N-terminal region of PTH(1-84) is crucial for the activation of this receptor. scielo.br Since PTH(8-84) lacks this N-terminal domain, it does not effectively bind to and activate the PTH1R. bioscientifica.com
Evidence suggests the existence of a distinct receptor, often referred to as the C-PTH receptor (C-PTHR), which specifically binds carboxyl-terminal PTH fragments. physiology.orgbiochemia-medica.com The binding of C-terminal PTH fragments to this putative receptor in osteocyte-like cells has been shown to promote apoptosis. physiology.org However, the C-PTHR has not been cloned or fully characterized. A comprehensive mapping of PTH(8-84)-specific receptor interactions is therefore a critical unresolved issue. Identifying and characterizing the C-PTHR at the molecular level is essential for understanding the signaling pathways initiated by PTH(8-84) and its downstream physiological effects.
The observation that PTH(8-84) can exert biological actions that are distinct from, and sometimes opposite to, those of PTH(1-84) points to a fundamental dissociation in their molecular mechanisms. While PTH(1-84) activates well-defined signaling pathways, such as the adenylyl cyclase/protein kinase A and phospholipase C/protein kinase C pathways through the PTH1R, the signaling cascades triggered by PTH(8-84) are less understood. physiology.orgnih.gov
The molecular basis for this dissociation likely lies in the activation of different receptors and, consequently, different intracellular signaling pathways. The activation of the putative C-PTHR by PTH(8-84) may initiate a signaling cascade that counteracts the effects of PTH1R activation. physiology.orgoup.com Elucidating the specific downstream effectors of the C-PTHR and how they cross-talk with PTH1R signaling pathways is a key area for future research. Understanding this molecular divergence is crucial for a complete comprehension of PTH biology.
Emerging Concepts and Paradigms
The recognition of the biological activity of PTH fragments is leading to a paradigm shift in our understanding of parathyroid physiology. New concepts are emerging that incorporate the actions of these fragments into a more comprehensive model of mineral homeostasis and bone metabolism.
This concept of a "balance of power" between different PTH molecular forms has significant implications for both normal physiology and disease states. physiology.org For example, in chronic kidney disease, the accumulation of C-terminal fragments like PTH(8-84) may contribute to the skeletal resistance to the calcemic actions of PTH(1-84). physiology.orgrevistanefrologia.com This redefined landscape suggests that the ratio of PTH(1-84) to its fragments could be a more accurate biomarker of bone turnover and parathyroid function than the measurement of intact PTH alone. nih.gov
Table 2: Key Research Areas in PTH(8-84) Biology
| Research Area | Key Questions | Potential Impact |
|---|---|---|
| Physiological Role | What is the precise, independent role of PTH(8-84) in calcium and bone metabolism? | Improved understanding of mineral homeostasis and the pathophysiology of bone diseases. |
| Receptor Interactions | What is the molecular identity and tissue distribution of the C-PTHR? | Identification of new therapeutic targets for the treatment of metabolic bone disorders. |
| Signaling Pathways | What are the downstream signaling pathways activated by the PTH(8-84)/C-PTHR interaction? | Development of novel diagnostics and therapeutics based on specific PTH fragment activity. |
| Clinical Relevance | Is the ratio of PTH(1-84) to PTH(8-84) a better clinical marker than total intact PTH? | More accurate diagnosis and management of patients with chronic kidney disease and other metabolic bone diseases. |
The fields of proteomics and metabolomics offer powerful tools to investigate the complex biology of PTH fragments. nih.govmdpi.com Proteomics, the large-scale study of proteins, can be used to identify and quantify the various PTH fragments present in circulation and to discover the proteins that interact with these fragments, including their receptors. nih.govrevespcardiol.org For instance, proteomic analysis of parathyroid adenoma tissues has begun to reveal key proteins associated with PTH levels and tumor volume. nih.gov
Metabolomics, the comprehensive study of small molecules, can provide a snapshot of the metabolic consequences of the actions of different PTH fragments. revespcardiol.orgmdpi.com By analyzing the changes in the metabolome in response to PTH(1-84) versus PTH(8-84), researchers can gain insights into the distinct metabolic pathways regulated by each peptide. mdpi.com The integration of proteomics and metabolomics data can provide a more holistic understanding of the functional consequences of the heterogeneity of circulating PTH, moving beyond a simple measure of hormone concentration to a more nuanced appreciation of its biological activity. nih.gov
Future Avenues for Academic Investigation
The study of parathyroid hormone (PTH) fragments has revealed a complex layer of regulation in calcium and bone metabolism, moving beyond the classical understanding of the full-length hormone, PTH(1-84). Among these fragments, C-terminal peptides such as parathyroid hormone (8-84) have emerged as subjects of significant interest. Initially considered inactive degradation products, evidence now suggests they possess distinct biological activities, often counteracting the effects of PTH(1-84). physiology.org This has opened up new frontiers in endocrinology research, focusing on the unique roles of these fragments. The following sections outline promising future directions for academic investigation into PTH(8-84), encompassing the development of specialized research tools, the search for novel biological functions, and the application of systems-level analytical approaches.
Design of Novel Research Tools and Probes Based on PTH(8-84) Structure
A primary obstacle in elucidating the specific functions of PTH(8-84) is the lack of highly specific research tools to detect the molecule and its putative receptor. Future research will critically depend on the development of sophisticated probes derived from the structure of PTH(8-84). The design of such tools will enable precise investigation into its binding kinetics, receptor localization, and downstream signaling events.
Key areas for development include:
High-Affinity Monoclonal Antibodies: Generation of monoclonal antibodies that can specifically distinguish PTH(8-84) from PTH(7-84) and other C-terminal fragments is essential. Current immunoassays often detect a range of N-terminally truncated fragments, making it difficult to assess the precise concentration and physiological role of PTH(8-84). nih.gov
Fluorescently Labeled Analogs: Synthesizing PTH(8-84) analogs conjugated to fluorescent reporters will allow for real-time visualization of ligand-receptor interactions in living cells. These probes can be used in techniques like fluorescence resonance energy transfer (FRET) and fluorescence correlation spectroscopy to study receptor dynamics and oligomerization.
Photoaffinity Labels: The development of PTH(8-84) analogs with photo-reactive cross-linking groups will be instrumental in identifying and isolating its specific receptor, often referred to as the C-terminal PTH receptor (C-PTHR). physiology.orgnih.gov This technique can covalently link the ligand to its binding partner, facilitating purification and identification via mass spectrometry.
Biotinylated Probes: Biotinylated PTH(8-84) can be used for various affinity-based applications, including receptor purification, enzyme-linked immunosorbent assays (ELISAs), and histochemical staining to map receptor expression in different tissues.
| Research Tool | Design Principle | Primary Application | Potential Impact |
|---|---|---|---|
| Specific Monoclonal Antibodies | Develop antibodies targeting the unique N-terminus of PTH(8-84). | Accurate quantification in biological fluids; specific detection in tissues. | Clarify the physiological and pathological concentrations of PTH(8-84). |
| Fluorescent PTH(8-84) Analogs | Conjugate a fluorophore to a biologically active analog of PTH(8-84). | Live-cell imaging of receptor binding and trafficking. | Provide insights into the dynamics of the C-PTH receptor. |
| Photoaffinity Probes | Incorporate a photo-reactive group into the PTH(8-84) sequence. | Covalent labeling and subsequent identification of the C-PTH receptor. physiology.org | Definitive identification of the receptor mediating PTH(8-84) effects. |
| Biotinylated PTH(8-84) | Attach a biotin (B1667282) molecule to the peptide for high-affinity binding to streptavidin. | Receptor purification, ELISAs, and immunohistochemistry. | Facilitate a wide range of biochemical and tissue-based assays. |
Exploration of Previously Unidentified Biological Activities in Novel Preclinical Models
While PTH(8-84) and the similar fragment PTH(7-84) are known to antagonize the effects of PTH(1-84) on calcium levels, their full spectrum of biological activity remains largely unexplored. physiology.org It is plausible that these fragments have functions independent of their interaction with the classical PTH type 1 receptor (PTH1R) pathway, potentially mediated by the C-PTHR in various tissues. physiology.orgnih.gov Future research should leverage novel preclinical models to uncover these functions.
Promising avenues of investigation include:
Cardiovascular and Renal Systems: Investigating the effects of PTH(8-84) on vascular tone, cardiac function, and renal phosphate (B84403) handling, particularly in models of chronic kidney disease where levels of C-terminal fragments are significantly elevated. physiology.orgnih.gov
Skeletal Muscle and Adipose Tissue: Exploring potential metabolic roles for PTH(8-84) in skeletal muscle differentiation and function, as well as in adipocyte biology and energy metabolism. mdpi.com Full-length PTH has been shown to influence lipolysis and thermogenesis in adipocytes. nih.gov
Central Nervous System: Assessing whether PTH(8-84) can cross the blood-brain barrier and exert neuromodulatory effects, given that PTH-related peptides are known to have roles in the nervous system.
Immune System Modulation: Examining the influence of PTH(8-84) on immune cell function, as PTH has been linked to the modulation of T-cell activity and cytokine expression. frontiersin.org
The development and use of sophisticated preclinical models will be essential for these explorations. This includes Cre-Lox based conditional knockout mice to delete the putative C-PTHR in a tissue-specific manner, as well as humanized mouse models and advanced 3D organoid cultures to better mimic human physiology. frontiersin.orgpnas.org
| Potential Biological Activity | Target System/Tissue | Suggested Preclinical Model | Rationale |
|---|---|---|---|
| Regulation of Vascular Tone | Cardiovascular System | Ex vivo aortic ring assays; Hypertensive rat models. | High levels of C-terminal fragments in uremia are associated with cardiovascular complications. physiology.org |
| Metabolic Regulation | Adipose Tissue / Skeletal Muscle | Adipocyte and myocyte cell cultures; Diet-induced obesity mouse models. mdpi.com | Full-length PTH has known metabolic effects on fat and muscle tissue. nih.gov |
| Neuromodulation | Central Nervous System | Primary neuronal cultures; Behavioral mouse models. | Other PTH family peptides have established roles in the nervous system. |
| Immune Cell Regulation | Immune System | In vitro T-cell activation assays; Models of autoimmune disease. frontiersin.org | PTH is known to influence T-lymphocyte function. |
Systems Biology Approaches to PTH(8-84) Action and Regulation
To move beyond single-pathway analyses and understand the global impact of PTH(8-84), the application of systems biology approaches is a critical next step. These high-throughput "omics" technologies can provide an unbiased, comprehensive view of the molecular changes induced by PTH(8-84) in target cells and tissues, helping to construct detailed regulatory networks.
Key systems biology strategies include:
Transcriptomics (RNA-Seq): Performing RNA sequencing on cells or tissues stimulated with PTH(8-84) can identify all genes whose expression is altered. This can reveal novel signaling pathways and biological processes regulated by the fragment. Bulk RNA-Seq of PTH-treated bone marrow stromal cells has already revealed significant changes in the Hippo pathway. jci.org
Proteomics: Using techniques like mass spectrometry-based proteomics to analyze changes in the entire complement of proteins and their post-translational modifications (e.g., phosphorylation) following PTH(8-84) treatment. This can identify direct and indirect targets of PTH(8-84)-activated signaling cascades.
Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how PTH(8-84) influences cellular metabolism. This could uncover novel roles in energy utilization, nutrient sensing, or the production of signaling molecules.
Integrative Multi-Omics Analysis: The true power of systems biology lies in integrating data from transcriptomics, proteomics, and metabolomics. This approach can build comprehensive models of PTH(8-84) action, connecting gene expression changes to protein activity and metabolic outputs, thereby providing a holistic understanding of its physiological role.
| Approach | Methodology | Key Questions Addressed | Expected Outcome |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes are regulated by PTH(8-84)? What are the downstream transcriptional networks? | A complete map of the PTH(8-84) regulome. jci.org |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Which proteins are expressed or modified (e.g., phosphorylated) in response to PTH(8-84)? | Identification of novel signaling pathways and effector proteins. |
| Metabolomics | Nuclear Magnetic Resonance (NMR); Mass Spectrometry | How does PTH(8-84) alter the metabolic state of a cell? | Discovery of novel roles in cellular energy and nutrient metabolism. |
| Multi-Omics Integration | Computational and bioinformatic analysis | How do changes in gene expression, protein levels, and metabolites interrelate to produce a physiological response? | A comprehensive, network-level model of PTH(8-84) action. |
Q & A
Q. What are the methodological considerations for synthesizing PTH (8-84) in laboratory settings?
PTH (8-84) is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:
- Resin loading : Anchoring the first amino acid to a solid resin.
- Deprotection and coupling : Sequential removal of protecting groups (e.g., Fmoc) and addition of amino acids using coupling reagents like HBTU or DIC.
- Cleavage and purification : TFA cleavage from the resin, followed by HPLC purification to achieve >95% purity . Critical considerations : Oxidation-prone residues (e.g., methionine) require inert atmospheres, and disulfide bond formation necessitates redox optimization.
Q. How can researchers detect and quantify PTH (8-84) in biological samples?
- Immunoassays : Use second-generation "intact PTH" assays, which detect both (1-84) and (8-84) fragments but vary in cross-reactivity due to antibody specificity. Third-generation assays (e.g., Roche Elecsys) exclude (7-84) cross-reactivity but may still require validation for (8-84) .
- Mass spectrometry (LC-MS/MS) : Provides precise quantification by targeting unique peptide sequences (e.g., MHNLGKHLSSMERVEWLRKKLEDVHNF) .
Q. What structural features distinguish PTH (8-84) from full-length PTH (1-84)?
- Domain organization : PTH (8-84) lacks the N-terminal 1-7 residues critical for receptor activation but retains the mid-region and C-terminal domains involved in calcium homeostasis.
- Hydrophobic clusters : Theoretical models predict two hydrophobic domains separated by a flexible linker, influencing receptor binding kinetics .
Advanced Research Questions
Q. How do assay discrepancies impact the interpretation of PTH (8-84) levels in chronic kidney disease (CKD) studies?
- Fragment accumulation : In CKD, (8-84) fragments accumulate and cross-react with second-generation assays, overestimating bioactive (1-84) PTH. Third-generation assays reduce this bias but may not fully exclude (8-84) interference .
- Methodological mitigation : Combine immunoassays with LC-MS/MS to resolve fragment-specific contributions .
Q. What experimental models are suitable for studying the paradoxical effects of PTH (8-84) on bone metabolism?
- In vitro models : Use osteoblast/osteoclast co-cultures treated with synthetic (8-84) to assess resorption markers (e.g., TRAP, RANKL/OPG ratios).
- Rodent models : Uremic rats with CKD mimic fragment accumulation; compare bone density (μCT) and serum calcium/phosphate levels after (8-84) administration .
- Receptor studies : Employ PTH1R-transfected HEK293 cells to map (8-84) binding kinetics via FRET or surface plasmon resonance .
Q. How can researchers resolve contradictions in reported bioactivity of PTH fragments (e.g., (1-34) vs. (8-84))?
- Dose-response profiling : Compare (8-84) and (1-34) in cAMP assays (e.g., EC₅₀ = 26 nM for (1-34) vs. negligible activity for (8-84) ).
- Pathway-specific analysis : Use siRNA knockdowns to isolate signaling pathways (e.g., Wnt/β-catenin vs. RANKL) activated by different fragments .
Q. What are the implications of oxidative stress on PTH (8-84) stability in experimental setups?
- Methionine oxidation : Exposure to reactive oxygen species converts methionine residues to sulfoxides, altering bioactivity. Include antioxidants (e.g., DTT) in buffers and validate peptide integrity via MALDI-TOF .
- Assay interference : Oxidized fragments may cross-react with antibodies; pre-treat samples with reducing agents or use LC-MS/MS for specificity .
Methodological Resources
- Synthesis protocols : SPPS optimization for oxidation-sensitive peptides .
- Assay validation : Guidelines for harmonizing PTH fragment detection across platforms .
- Structural analysis tools : Molecular dynamics simulations for domain interaction studies .
Note : Avoid commercial databases (e.g., ) due to reliability concerns. Prioritize peer-reviewed journals and assay standardization consortia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
